molecular formula C11H14N4 B13219328 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine

Cat. No.: B13219328
M. Wt: 202.26 g/mol
InChI Key: RTCZGPGQNDIRPY-UHFFFAOYSA-N
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Description

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine ( 2060046-87-7) is a high-value chemical building block with the molecular formula C11H14N4 and a molecular weight of 202.260 g/mol. This pyrazole-diamine derivative features a molecular structure with two hydrogen bond donors and three hydrogen bond acceptors, facilitating targeted molecular interactions in complex chemical environments. This compound serves as a critical intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Pyrazole scaffolds are extensively investigated in pharmaceutical development for their diverse biological activities. Research indicates that pyrazole-based compounds demonstrate significant potential as protein kinase inhibitors for anticancer therapies , with specific 1H-pyrazole carboxamide derivatives showing potent activity as RET kinase inhibitors capable of suppressing resistant mutants in solvent-front regions . Furthermore, structurally related pyrazole-diamine analogues have been identified as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction for cancer immunotherapy , highlighting the strategic value of this chemical class in immunooncology drug discovery. The synthetic utility of this diamine-functionalized pyrazole extends to antiviral research, where similar pyrazole-containing molecular frameworks have been incorporated into oseltamivir derivatives as neuraminidase inhibitors targeting the 150-cavity of influenza virus . Additionally, the 4-arylazo-3,5-diamino-1H-pyrazole structural motif has demonstrated promising anti-biofilm properties in microbiological research, effectively reducing c-di-GMP levels in bacterial studies . This specialized chemical is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers utilizing this building block should implement appropriate safety precautions and handling procedures consistent with laboratory standards for novel chemical entities.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-methyl-4-N-(4-methylphenyl)pyrazole-3,4-diamine

InChI

InChI=1S/C11H14N4/c1-8-3-5-9(6-4-8)13-10-7-15(2)14-11(10)12/h3-7,13H,1-2H3,(H2,12,14)

InChI Key

RTCZGPGQNDIRPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CN(N=C2N)C

Origin of Product

United States

Preparation Methods

Direct Synthesis from Primary Amines and Diketones Using Electrophilic Amination

A recent and efficient method involves the direct preparation of N-substituted pyrazoles from primary aromatic amines and 1,3-diketones using bench-stable electrophilic amination reagents. This approach avoids the need for hydrazine intermediates and metal catalysts, offering mild reaction conditions and short reaction times.

  • Key Reagents :

    • Primary aromatic amine: 4-methylphenylamine (p-toluidine) for the 4-methylphenyl substituent.
    • 1,3-diketone: A diketone substrate that forms the pyrazole ring upon cyclization.
    • Electrophilic amination reagent: O-(4-nitrobenzoyl)hydroxylamine or similar, commercially available.
  • Reaction Conditions :

    • Solvent: Dimethylformamide (DMF), 0.2 M concentration.
    • Temperature: Initial mixing at 0 °C followed by heating to approximately 85 °C.
    • Stoichiometry: Amine as the limiting reagent (1.0 equiv), diketone slightly in excess (1.1 equiv), amination reagent 1.5 equiv.
    • Reaction time: Short, typically a few hours.
  • Mechanism Overview :

    • Nucleophilic attack of the primary amine on the electrophilic amination reagent generates a hydrazine intermediate.
    • The hydrazine intermediate reacts with the diketone to form a hydrazone.
    • Cyclization via Knorr condensation yields the N-substituted pyrazole.
  • Yields and Scope :

    • Aromatic amines with electron-donating groups such as 4-methylphenylamine generally give higher yields (47–70%) compared to aliphatic amines.
    • The reaction tolerates various substituents including esters, methoxy, halogens, and unprotected N–H groups.
    • Sterically hindered or electron-deficient diketones may reduce yields.

Optimization Data for Preparation

Entry Amination Reagent (Equiv) Additive (1.0 equiv) Temp (°C) Yield (%) (Isolated)
1 R1 (1.5) None 0–85 44
8 R1 (1.5) H2O 0–85 51
9 R1 (1.5) Acetic acid (AcOH) 0–85 51
10 R1 (1.5) Sodium acetate (AcONa) 0–85 53
11 R1 (1.5) Potassium carbonate (K2CO3) 0–85 56
12 R1 (1.5) DIPEA 0–85 46
14 R3 (1.5) None 0–85 41
17 R6 (1.5, wet) None 0–85 53
  • R1 corresponds to O-(4-nitrobenzoyl)hydroxylamine, the preferred electrophilic amination reagent.
  • Additives such as water, acetic acid, and weak bases slightly improve yields.
  • DIPEA (a strong base) decreases yield, likely due to side reactions consuming the amination reagent.

Reaction Scale and Applicability

  • The method has been successfully scaled up to 3.0 and 5.0 mmol without significant loss in yield.
  • The procedure is practical for synthesizing various N-substituted pyrazoles, including this compound, by simply changing the primary amine starting material.

Summary Table: Preparation Method Features

Feature Description
Starting Materials Primary aromatic amine (4-methylphenylamine), diketone
Amination Reagent O-(4-nitrobenzoyl)hydroxylamine (R1)
Solvent Dimethylformamide (DMF)
Temperature 0 °C initial mixing, then heating to ~85 °C
Reaction Time Short (hours)
Yield Range 44–70% (isolated yield depending on substrates)
Functional Group Tolerance Esters, methoxy, halogens, unprotected N–H (indole), O–H
Limitations Phenols (unprotected), sterically hindered diketones
Scalability Demonstrated at 3–5 mmol scale
Advantages Metal-free, hydrazine-free, mild conditions, commercially available reagents

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Methyl-N⁴-(4-methylphenyl)-1H-pyrazole-3,4-diamine with analogous pyrazole-based diamines and derivatives, focusing on structural features, synthesis routes, and physicochemical properties.

Compound Name Substituents/R-Groups Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Biological Activity/Applications Reference
1-Methyl-N⁴-(4-methylphenyl)-1H-pyrazole-3,4-diamine N¹: Methyl; N⁴: 4-methylphenyl Not reported Not explicitly provided Not explicitly reported (assumed bioactive) N/A
N⁴-(4-Bromophenyl)-N³-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine Pyrimidine core; N³: 4-methylphenyl; N⁴: 4-bromophenyl 300–302 1H NMR: δ 8.21 (s, 1H, pyrazole), 7.64–7.12 (m, aromatic) Anticancer potential (inferred from pyrazole derivatives)
N⁴-(4-Fluorobenzyl)-N³-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine Pyrimidine core; N³: 4-methylphenyl; N⁴: 4-fluorobenzyl 276–278 1H NMR: δ 8.19 (s, 1H, pyrazole), 7.52–6.98 (m, aromatic) Antimicrobial activity (hypothesized)
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate Ester groups at C3/C4; N¹: 4-methylphenyl Not reported ¹H NMR: δ 3.89 (s, 6H, OCH₃), 7.35–7.20 (m, aromatic) Intermediate for pharmacologically active compounds
1H-Pyrazole-3,4-diamine sulfate No substituents; sulfate counterion Not reported Not provided Basic scaffold for further derivatization

Key Observations:

Structural Variations :

  • The target compound lacks the pyrimidine ring present in analogs from and , which may reduce its planarity and alter binding interactions in biological systems.
  • Substitution with electron-withdrawing groups (e.g., bromo in ) increases melting points compared to methyl or methoxy groups, suggesting stronger crystal lattice interactions.

Synthetic Routes :

  • Pyrazole-3,4-diamines are typically synthesized via cyclocondensation reactions or microwave-assisted methods (e.g., and ). The presence of a 4-methylphenyl group may require regioselective coupling steps, as seen in the synthesis of compound (III) in .

Research Findings and Methodological Insights

  • Structural Characterization : SHELX software () has been critical in resolving crystal structures of related pyrazole derivatives, highlighting the importance of X-ray crystallography in confirming substituent orientations and hydrogen-bonding networks.
  • Spectroscopic Analysis : ¹H NMR data (e.g., δ 2.25–2.26 ppm for methyl groups in ) provides reliable confirmation of substituent identity in analogs, a method applicable to the target compound.
  • Thermal Stability : Higher melting points in halogen-substituted analogs (e.g., 300–302°C in ) correlate with increased molecular rigidity and intermolecular forces.

Biological Activity

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which facilitates interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

The synthesis typically involves the reaction of 4-methylphenyl hydrazine with appropriate carbonyl compounds, followed by cyclization to form the pyrazole ring. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of pyrazole-based compounds were evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. The results showed that certain derivatives had IC50 values ranging from 45 to 97 nM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Properties

This compound has also been tested for its antimicrobial efficacy. In vitro studies demonstrated that this compound exhibited moderate to excellent inhibition against various phytopathogenic fungi. For example, derivatives showed significant antifungal activity comparable to standard antifungal agents .

Inhibitory Effects on Enzymes

The compound has been reported to inhibit key enzymes involved in disease processes. Notably, its derivatives have shown inhibitory activity against xanthine oxidase (XO), an enzyme implicated in gout and oxidative stress. Compounds derived from this pyrazole exhibited IC50 values around 72.4 μM, suggesting potential therapeutic applications in managing hyperuricemia .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyrazole ring significantly influence biological activity. For instance, compounds with electron-withdrawing groups at specific positions demonstrated enhanced inhibitory effects on target enzymes . The presence of a 4-methylphenyl group at the N-1 position was associated with increased potency against neuraminidase (NA), with some derivatives achieving over 56% inhibition at 10 μM concentrations .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives highlighted the anticancer potential of this compound. The compound was tested against multiple cancer cell lines, showing selective cytotoxicity and inducing apoptosis through mitochondrial pathways. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against several pathogenic fungi. The results indicated that modifications to the pyrazole structure could enhance antifungal activity significantly. One derivative outperformed traditional antifungal agents like boscalid in inhibiting mycelial growth.

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